molecular formula C18H16BrN3O2 B11553438 N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide

N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide

Cat. No.: B11553438
M. Wt: 386.2 g/mol
InChI Key: RLCXOQVSGRHRDB-UHFFFAOYSA-N
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Description

N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE is a complex organic compound that features a brominated indole moiety Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE typically involves the condensation of 4-bromo-5-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with N-methyl-4-aminophenylacetamide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity. Common techniques include solvent extraction, recrystallization, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. Molecular docking studies have shown that it can interact with proteins involved in antimicrobial and anticancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}PHENYL)-N-METHYLACETAMIDE is unique due to its specific indole structure, which imparts distinct biological activities and chemical reactivity. Its brominated indole moiety differentiates it from other similar compounds, providing unique interactions with molecular targets.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-[4-[(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]phenyl]-N-methylacetamide

InChI

InChI=1S/C18H16BrN3O2/c1-10-4-9-14-15(16(10)19)17(18(24)21-14)20-12-5-7-13(8-6-12)22(3)11(2)23/h4-9H,1-3H3,(H,20,21,24)

InChI Key

RLCXOQVSGRHRDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)N(C)C(=O)C)Br

Origin of Product

United States

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